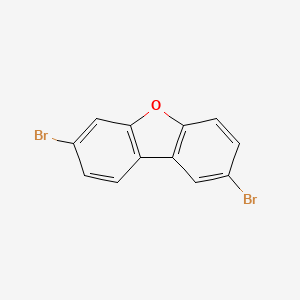

2,7-Dibromodibenzofuran

Übersicht

Beschreibung

2,7-Dibromodibenzofuran is a small molecule that belongs to the class of organic compounds known as polybrominated dibenzofurans . It has a molecular formula of C12H6Br2O and a molecular weight of 325.98 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of dibenzofurans has been a topic of interest in recent years. The synthesis of dibenzofurans often starts by creating the C–O bond of the furan ring . In the following section, the formation of dibenzofurans by cyclizing diarylether derivatives is evoked . The construction of dibenzofurans from benzofuran or phenol derivatives is also a common approach .

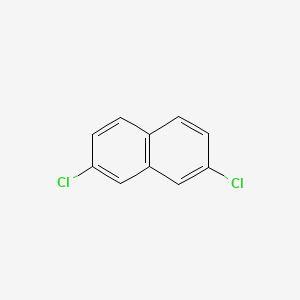

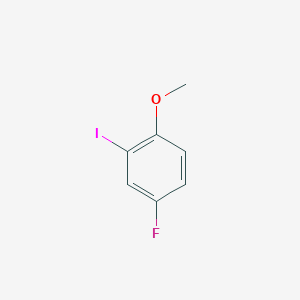

Molecular Structure Analysis

The molecular structure of 2,7-Dibromodibenzofuran consists of a benzofuran moiety with two bromine atoms attached . The IUPAC name for this compound is 4,11-dibromo-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene .

Wissenschaftliche Forschungsanwendungen

Pyrolysis and Formation of Brominated Compounds

2,7-Dibromodibenzofuran (2,7-diBDD) has been studied for its formation through the pyrolysis of various bromophenols. This research is significant in understanding the thermal reactions that lead to the formation of brominated dioxins and furans, which are important for environmental chemistry and pollution studies. For instance, Yun‐Cheol Na et al. (2007) found that 2,7-diBDD was a major product from the thermal reaction of 2,4-dibromophenol under pyrolytic conditions, leading to the formation of monoBDD and triBDDs through debromination and bromination processes (Yun‐Cheol Na, Jongki Hong, & Kang‐Jin Kim, 2007).

Organic Light Emitting Polymers

In the field of materials science, 2,7-disubstituted dibenzofurans, such as 2,7-dibenzosilole, have been synthesized and used in the development of light-emitting polymers. This research has implications for electronic and photonic applications. For example, Chan et al. (2005) demonstrated that Suzuki copolymerization of dibromo and bis(boronate) monomers afforded poly(9,9-dihexyl-2,7-dibenzosilole), showing promising properties for blue light emission, indicating potential applications in electronic devices (K. Chan, M. Mckiernan, C. Towns, & A. Holmes, 2005).

Health Effects of Brominated Compounds

Research on the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) includes the study of compounds like 2,7-dibromodibenzofuran. This research is crucial for understanding the potential toxicological impacts of these compounds on human health and the environment. Birnbaum et al. (2003) reviewed the health effects of PBDDs and PBDFs, highlighting the need for more research to assess the potential risk of these chemicals (L. Birnbaum, D. Staskal, & J. Diliberto, 2003).

Applications in Organic Synthesis

The study of 2,7-dibromodibenzofuran and related compounds also extends to organic synthesis, where they are used as intermediates or model compounds for various chemical reactions. For example, research by Monte et al. (1996) on dihydrobenzofuran analogues of hallucinogens provides insights into the structural and functional aspects of these compounds (A. Monte, D. Marona-Lewicka, M. Parker, D. B. Wainscott, D. Nelson, & D. Nichols, 1996).

Wirkmechanismus

Safety and Hazards

Safety data sheets indicate that 2,7-Dibromodibenzofuran may pose certain hazards. If inhaled, it’s advised to move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . It’s also advised to avoid dust formation and breathing mist, gas, or vapors when handling this compound .

Eigenschaften

IUPAC Name |

2,7-dibromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O/c13-7-2-4-11-10(5-7)9-3-1-8(14)6-12(9)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGIPEHRKNLRIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215800 | |

| Record name | Dibenzofuran, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dibromodibenzofuran | |

CAS RN |

65489-80-7 | |

| Record name | Dibenzofuran, 2,7-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065489807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

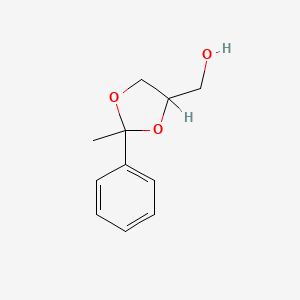

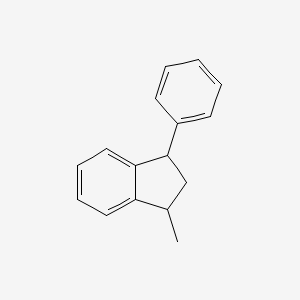

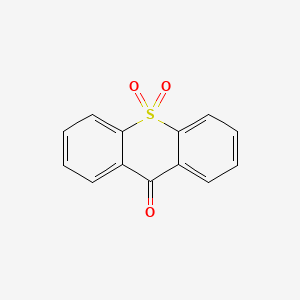

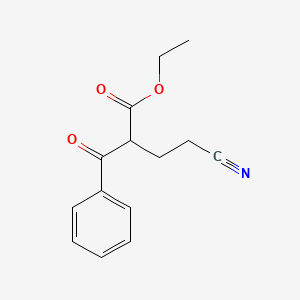

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Diazaspiro[4.6]undecane-2,4-dione](/img/structure/B1605532.png)